3-[(2-Methylpropyl)amino]phenol
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Overview
Description
3-[(2-Methylpropyl)amino]phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound with an amino group substituted at the meta position relative to the hydroxyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-[(2-Methylpropyl)amino]phenol typically involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by a series of steps including the use of methane sulfonic acid, ammonia methanol, and hydrobromic acid. This multi-step synthesis results in the formation of the desired product with a comprehensive yield of over 63% .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing the reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and scalable processes is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Methylpropyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
3-[(2-Methylpropyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of bioactive natural products and conducting polymers.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)amino]phenol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
3-Aminophenol: Similar structure but lacks the 2-methylpropyl group.
4-[(2-Methylpropyl)amino]phenol: Similar but with the amino group at the para position.
2-[(2-Methylpropyl)amino]phenol: Similar but with the amino group at the ortho position.
Uniqueness: 3-[(2-Methylpropyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substitution allows for unique reactivity and interaction with biological targets compared to its ortho and para counterparts.
Properties
IUPAC Name |
3-(2-methylpropylamino)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-11-9-4-3-5-10(12)6-9/h3-6,8,11-12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFIBILAYLDHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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